REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4](=[N:14]O)[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].[ClH:17]>CO>[ClH:17].[CH3:1][O:2][C:3](=[O:16])[CH:4]([NH2:14])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6] |f:3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at rt for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was flushed with N2
|
Type
|
ADDITION
|
Details
|
charged with 5% Pd—C (3.1 g)
|
Type
|
ADDITION
|
Details
|
More 5% Pd-C (˜1.8 g every 2 h) was added as the reaction
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
Eventually, the reaction was completed in 8 h with totally 9.4 g of 5% Pd—C
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
After Pd catalyst was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the clear solution was concentrated under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(C(=O)C1=CC=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |